Methyl 16-methyloctadecanoate

Catalog No.
S1926587
CAS No.
2490-16-6
M.F
C20H40O2
M. Wt
312.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 16-methyloctadecanoate

CAS Number

2490-16-6

Product Name

Methyl 16-methyloctadecanoate

IUPAC Name

methyl 16-methyloctadecanoate

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

InChI

InChI=1S/C20H40O2/c1-4-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3

InChI Key

IAAPBHVWQFGAED-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCC(=O)OC

Methyl 16-methyloctadecanoate (CAS 2490-16-6) is a high-purity, saturated fatty acid methyl ester (FAME) characterized by an *anteiso* branching structure, with a methyl group at the C-16 position. This specific branching pattern distinguishes it from its linear analog, methyl stearate, and from mixed-isomer commercial products like methyl isostearate. It is a known component of bacterial cell membranes, particularly within genera such as *Bacillus*, making it a relevant molecule in microbiology and lipidomics. [REFS-1, REFS-2]

Substituting Methyl 16-methyloctadecanoate with seemingly similar compounds introduces critical failures in both function and specificity. The use of its linear isomer, methyl stearate, results in a dramatic loss of low-temperature fluidity, as the straight-chain compound is a solid at room temperature. [1] Conversely, using a generic 'methyl isostearate' mixture introduces compositional variability that is unacceptable for applications requiring a single, defined molecular structure, such as for an analytical reference standard in microbial profiling or as a precursor in precision synthesis. [2] Therefore, for applications dependent on specific thermal properties or exact molecular identity, substitution with generic alternatives is not viable.

Superior Low-Temperature Fluidity Compared to Straight-Chain Isomer

The *anteiso*-branching of Methyl 16-methyloctadecanoate disrupts the crystalline packing that occurs in linear fatty acid esters. This structural feature results in a significantly lower melting point compared to its straight-chain isomer, methyl stearate, which is a waxy solid at room temperature with a melting point of 37-41 °C. [REFS-1, REFS-2] This ensures the compound remains a liquid under conditions where methyl stearate would solidify, a critical attribute for formulation and handling.

Evidence DimensionMelting Point
Target Compound DataLiquid at room temperature (low melting point due to anteiso-branching)
Comparator Or BaselineMethyl Stearate (CAS 112-61-8): 37-41 °C
Quantified DifferenceRemains fluid at temperatures where methyl stearate is a solid
ConditionsStandard temperature and pressure.

For formulators of cosmetics, lubricants, or specialty fluids, this ensures product integrity, processability, and performance at lower operating or storage temperatures.

Essential Specificity as an Analytical Standard for Microbial Identification

Methyl 16-methyloctadecanoate is a specific biomarker found in the cell membranes of many bacterial species, particularly those in the *Bacillus* genus. [1] In Fatty Acid Methyl Ester (FAME) analysis by gas chromatography (GC), its unique retention time allows for the precise identification and quantification of these microbes. Using an impure or incorrect standard, such as a generic isostearate mixture or the wrong isomer like methyl 15-methyloctadecanoate (iso-C19:0), would prevent accurate peak identification and invalidate the analytical results. [2]

Evidence DimensionAnalytical Utility for Bacterial Profiling
Target Compound DataServes as a pure reference standard for the specific anteiso-C19:0 fatty acid biomarker.
Comparator Or BaselineGeneric FAME mixtures or other branched-chain isomers.
Quantified DifferenceEnables unambiguous peak assignment in GC-FAME chromatograms; comparators would cause misidentification or unresolved peaks.
ConditionsGas Chromatography-based Fatty Acid Methyl Ester (GC-FAME) analysis for microbial identification.

Procurement of this specific, high-purity isomer is non-negotiable for clinical, environmental, and industrial microbiology labs that rely on FAME analysis for accurate bacterial identification.

Structurally Defined Precursor for Synthesis of Anteiso-Lipids and Polymers

For researchers synthesizing novel lipids, polymers, or surfactants with a specific *anteiso*-terminal structure, the isomeric purity of the starting material is critical. Methyl 16-methyloctadecanoate provides a chemically defined building block, ensuring the final product possesses the intended molecular architecture. [1] Attempting such a synthesis with a precursor like methyl stearate would yield a linear product, while a mixed-isomer starting material would result in a complex and often inseparable mixture of final products, compromising the research objectives.

Evidence DimensionSynthetic Purity and Outcome
Target Compound DataYields a single, structurally-defined *anteiso*-terminated final product.
Comparator Or BaselineMethyl stearate or mixed methyl isostearates.
Quantified Difference100% isomeric purity in the final product's branched structure vs. 0% (for methyl stearate) or a complex mixture (for isostearates).
ConditionsOrganic synthesis of molecules requiring a terminal anteiso-C19 group.

This guarantees structural fidelity in the final molecule, which is essential in materials science and biophysics where specific molecular shapes dictate functional properties like membrane interaction or self-assembly.

Formulation of Specialty Emollients and Lubricants with Superior Cold-Flow Properties

As a component in high-performance lubricants, cutting fluids, or cosmetic emollients where performance at low temperatures is critical. Its defined *anteiso*-structure provides low-temperature fluidity that prevents waxing and solidification, unlike its linear isomer, methyl stearate. [1]

High-Purity Reference Standard for Bacterial FAME Analysis

Use as a certified reference material for the unambiguous identification of bacteria containing the *anteiso*-C19:0 fatty acid in their cell membranes. This is essential for quality control and research in environmental, food safety, and clinical microbiology laboratories. [2]

Defined Precursor for Advanced Lipid and Polymer Synthesis

Serves as a key starting material for the multi-step synthesis of complex, structurally-pure lipids, liquid crystals, or polymers. Its defined *anteiso*-branch is critical for creating materials with specific thermal or self-assembly properties for use in biophysical research or advanced materials development. [3]

XLogP3

8.8

Hydrogen Bond Acceptor Count

2

Exact Mass

312.302830514 Da

Monoisotopic Mass

312.302830514 Da

Heavy Atom Count

22

Dates

Last modified: 04-14-2024

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